molecular formula C6H8O3 B6205772 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one CAS No. 14300-72-2

5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one

Cat. No.: B6205772
CAS No.: 14300-72-2
M. Wt: 128.13 g/mol
InChI Key: KMHXBSBEAHDUGB-UHFFFAOYSA-N
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Description

5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one is a key aroma and flavor compound found in fenugreek seeds. It also occurs in wine and tobacco . Its aroma characteristic changes from caramel-like at low concentrations to curry-like at high concentrations .


Synthesis Analysis

A method described for its preparation comprises condensation of ethyl propionate with diethyl oxalate and reaction of the intermediately formed diethyl oxalylpropionate with acetaldehyde . Separation of the enantiomers of DMHF by capillary electrophoretic method has been reported. Commercially it is synthesized from L-rhamnose .


Molecular Structure Analysis

The molecular weight of this compound is 128.13 . The IUPAC name is 5-hydroxy-3,5-dimethylfuran-2(5H)-one . The InChI code is 1S/C6H8O3/c1-4-3-6(2,8)9-5(4)7/h3,8H,1-2H3 and the InChI key is KMHXBSBEAHDUGB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 98-102°C . The refractive index is n20/D 1.438 . The density is 1.049 g/mL at 25 °C .

Safety and Hazards

The safety information for 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and ethyl acetoacetate in the presence of sodium hydroxide to form 3,5-dimethyl-4-hydroxy-2,6-dioxocyclohex-3-ene-1-carboxylate", "Step 2: Reduction of the intermediate compound with sodium borohydride in the presence of acetic acid to yield 3,5-dimethyl-4-hydroxy-2,6-dioxocyclohex-3-ene-1-carboxylic acid", "Step 3: Esterification of the intermediate compound with methanol and sulfuric acid to form methyl 3,5-dimethyl-4-hydroxy-2,6-dioxocyclohex-3-ene-1-carboxylate", "Step 4: Reaction of the intermediate compound with methyl vinyl ketone in the presence of hydrogen peroxide and sulfuric acid to yield 5-hydroxy-3,5-dimethyl-2,5-dihydrofuran-2-one", "Step 5: Purification of the final product by extraction with sodium chloride and water" ] }

14300-72-2

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

5-hydroxy-3,5-dimethylfuran-2-one

InChI

InChI=1S/C6H8O3/c1-4-3-6(2,8)9-5(4)7/h3,8H,1-2H3

InChI Key

KMHXBSBEAHDUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC1=O)(C)O

Purity

95

Origin of Product

United States

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